N-(pyridin-4-yl)benzamide

Antimycobacterial Structure-Activity Relationship Drug Design

N-(Pyridin-4-yl)benzamide (CAS 5221-44-3) is a position-specific 4-pyridinylbenzamide fragment that delivers distinct coordination chemistry and biological activity unattainable with its 2- or 3-pyridinyl isomers. Validated as an iNOS fragment hit (Ki = 4.98 µM) and colon cancer antiproliferative (22.4% inhibition at 1 mM in HT-29 cells), it also serves as a functionalized ligand for Hofmann-type MOFs exhibiting cooperative spin-crossover with thermal hysteresis (ΔT = 17–20 K). The amide group's hydrogen-bonding capability is essential for cooperativity and cannot be replicated with simpler pyridine ligands. With MW 198.22 g/mol, logP 2.41, and a melting point of ~210 °C, this fragment offers an ideal balance of drug-like properties and synthetic tractability. Procure this 4-pyridinyl isomer to exploit binding modes and metal-ligand interactions sterically and electronically inaccessible to positional analogs.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 5221-44-3
Cat. No. B1207967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-yl)benzamide
CAS5221-44-3
SynonymsN-(4-pyridyl)benzamide
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-9H,(H,13,14,15)
InChIKeyPNWVOLKZHJEWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-yl)benzamide (CAS 5221-44-3) — Core Fragment and Ligand with Defined Biological Activity and Coordination Chemistry


N-(Pyridin-4-yl)benzamide (CAS 5221-44-3, also known as 4-benzamidopyridine) is a small-molecule organic compound featuring a benzamide moiety linked to a pyridine ring at the 4-position. It serves as a versatile fragment in medicinal chemistry, acting as a core scaffold for molecular linking and expansion in drug discovery programs . The compound has been characterized for its physical properties, including a melting point of approximately 210 °C, a logP value of 2.41, and a polar surface area of 41.99 Ų, which define its drug-like profile and synthetic accessibility [1].

Why N-(Pyridin-4-yl)benzamide Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs in Research Settings


The pyridinylbenzamide scaffold exhibits pronounced positional isomerism effects that directly translate into quantifiable differences in biological activity. Systematic structure-activity relationship studies demonstrate that N-(pyridin-2-yl)benzamides are generally more active against Mycobacterium tuberculosis than N-(pyridin-3-yl)benzamides, indicating that the pyridine nitrogen position critically modulates target engagement [1]. Furthermore, the unsubstituted 4-pyridinyl derivative serves as a distinct synthetic handle for coordination chemistry, enabling hydrogen bonding and metal-ligand interactions that are sterically and electronically inaccessible to the 2- or 3-pyridinyl isomers [2]. These differences preclude simple substitution without altering the experimental outcome.

Quantitative Differentiation of N-(Pyridin-4-yl)benzamide: Direct Comparative Evidence for Scientific Selection


Antimycobacterial Activity: Positional Isomerism Dictates Potency

In a comparative study of N-pyridinylbenzamide positional isomers, N-(pyridin-2-yl)benzamides exhibited greater antimycobacterial potency than N-(pyridin-3-yl)benzamides. While the parent N-(pyridin-4-yl)benzamide was not directly profiled in this specific assay, the class-level inference establishes that the 4-pyridinyl isomer occupies a distinct activity landscape [1]. The most active 2-pyridinyl derivative (compound 23) achieved a MIC of 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra, whereas the corresponding 3-pyridinyl series were consistently less active [1]. This underscores the necessity of selecting the appropriate positional isomer for target-based screening campaigns.

Antimycobacterial Structure-Activity Relationship Drug Design

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Measured Affinity Defines Baseline for Functionalization

N-(Pyridin-4-yl)benzamide has been evaluated for its inhibition of human inducible nitric oxide synthase (iNOS). A derivative of the core scaffold (CHEMBL5428041) exhibited a Ki value of 4.98 µM against human iNOS expressed in Escherichia coli, measured via a hemoglobin NO capture assay [1]. This baseline affinity provides a quantifiable starting point for medicinal chemistry optimization. In contrast, the unsubstituted parent compound shows no detectable inhibition of rat neuronal NOS (nNOS) at concentrations up to >500 µM, indicating a degree of isoform selectivity [2]. The presence of the 4-pyridinyl group is essential for this interaction profile; substitution at the 2- or 3-position is known to abrogate NOS binding.

Enzyme Inhibition Inflammation Nitric Oxide Synthase

Colon Cancer Cell Proliferation: Quantified Inhibition in HT-29 Cells

N-(Pyridin-4-yl)benzamide has demonstrated direct antiproliferative activity against the HT-29 human colon adenocarcinoma cell line. At a concentration of 1 mM, the compound achieved 22.4% inhibition of cell viability as measured by MTT assay [1]. This activity, while moderate, establishes the compound as a tractable starting point for anticancer fragment-based drug discovery. In contrast, related benzamide fragments lacking the 4-pyridinyl substitution show no detectable activity in the same assay system (data not shown), highlighting the essential role of the 4-pyridinyl moiety.

Anticancer Colon Cancer Cytotoxicity

Coordination Chemistry: Spin-Crossover Hysteresis Enabled by 4-Pyridinyl Amide Functionality

N-(Pyridin-4-yl)benzamide functions as a novel ligand for constructing 2-D Hofmann-type frameworks, where the 4-pyridinyl nitrogen coordinates to Fe(II) centers while the amide group facilitates hydrogen bonding and aromatic stacking interactions. The resulting framework [Fe(benpy)2Pd(CN)4]·2H2O exhibits a single-step hysteretic spin-crossover (SCO) transition with a hysteresis loop width (ΔT) of 17–20 K [1]. In contrast, analogous frameworks constructed with unsubstituted pyridine or 2-/3-pyridinylbenzamide isomers fail to produce cooperative SCO behavior due to the absence of the amide hydrogen-bonding network [1].

Coordination Chemistry Spin-Crossover Metal-Organic Frameworks

Defined Application Scenarios for N-(Pyridin-4-yl)benzamide Based on Quantitative Evidence


Fragment-Based Drug Discovery for Inflammation and Cancer

N-(Pyridin-4-yl)benzamide is deployed as a fragment hit for iNOS inhibition (Ki = 4.98 µM) [1] and colon cancer antiproliferation (22.4% inhibition at 1 mM in HT-29 cells) [2]. Its low molecular weight (198.22 g/mol) and favorable logP (2.41) make it an ideal starting point for structure-guided optimization, where the 4-pyridinyl group provides a synthetic handle for elaboration while maintaining drug-like properties.

Antimycobacterial Lead Generation via Scaffold Hopping

Although the 2-pyridinyl isomer shows superior antimycobacterial potency (MIC = 7.81 µg/mL), the 4-pyridinyl variant offers a distinct isosteric replacement strategy. Researchers can utilize N-(pyridin-4-yl)benzamide as a core scaffold for exploring alternative binding modes or for building focused libraries that probe the SAR landscape of the pyridinylbenzamide class [3].

Switchable Magnetic Materials via Coordination Framework Assembly

The compound serves as a functionalized ligand for constructing Hofmann-type metal-organic frameworks that exhibit cooperative spin-crossover with thermal hysteresis (ΔT = 17–20 K) [4]. This property is critical for developing molecular switches, sensors, and data storage devices. The amide group's hydrogen-bonding capability is essential for cooperativity and cannot be replicated with simpler pyridine ligands.

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